molecular formula C13H10ClNO3 B14356848 4-(3-Chloroanilino)-5-methoxycyclohexa-3,5-diene-1,2-dione CAS No. 90966-32-8

4-(3-Chloroanilino)-5-methoxycyclohexa-3,5-diene-1,2-dione

Cat. No.: B14356848
CAS No.: 90966-32-8
M. Wt: 263.67 g/mol
InChI Key: KTJKJZDKUSYJGM-UHFFFAOYSA-N
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Description

4-(3-Chloroanilino)-5-methoxycyclohexa-3,5-diene-1,2-dione is an organic compound that features a unique structure combining a chloroaniline moiety with a methoxy-substituted cyclohexadiene-dione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloroanilino)-5-methoxycyclohexa-3,5-diene-1,2-dione typically involves the reaction of 3-chloroaniline with a methoxy-substituted cyclohexadiene-dione precursor. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of more efficient catalysts may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloroanilino)-5-methoxycyclohexa-3,5-diene-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Chloroanilino)-5-methoxycyclohexa-3,5-diene-1,2-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Chloroanilino)-5-methoxycyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloroanilino)-5-methoxycyclohexa-3,5-diene-1,2-dione is unique due to its combination of a chloroaniline group with a methoxy-substituted cyclohexadiene-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

90966-32-8

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

4-(3-chloroanilino)-5-methoxycyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C13H10ClNO3/c1-18-13-7-12(17)11(16)6-10(13)15-9-4-2-3-8(14)5-9/h2-7,15H,1H3

InChI Key

KTJKJZDKUSYJGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C(=O)C=C1NC2=CC(=CC=C2)Cl

Origin of Product

United States

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